REACTION_CXSMILES
|
BrC1C=C2C(=CC=1)[N:8]=[CH:7][N:6]=[C:5]2[O:12][CH2:13][CH3:14].C1([CH:21]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)CCP)C=CC=CC=1.C(N(CC)CC)C.[C]=[O:39].C([SiH](CCCCCC)CCCCCC)CCCCC>CN(C)C=O.CCCCCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.ClCCl>[CH2:13]([O:12][C:5]1[C:27]2[C:28](=[CH:29][CH:30]=[C:25]([CH:21]=[O:39])[CH:26]=2)[N:8]=[CH:7][N:6]=1)[CH3:14] |f:7.8.9,^3:37|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
506 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC=NC2=CC1)OCC
|
Name
|
|
Quantity
|
45.6 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCP)C1=CC=CC=C1
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
44.8 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
1140 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[SiH](CCCCCC)CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the above reaction mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulted reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 18 hr
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
EXTRACTION
|
Details
|
The resulted solution was extracted with water for 3 times
|
Type
|
CUSTOM
|
Details
|
Organic layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC=NC2=CC=C(C=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |